N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Description
N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic small molecule featuring a benzo[d]thiazole core linked via a carboxamide bridge to a piperidine ring substituted with a thiophen-2-ylsulfonyl group. Its structural complexity arises from the integration of heterocyclic moieties (benzothiazole and thiophene) and a sulfonamide functional group, which are critical for modulating biological activity and physicochemical properties. Key characterization data include:
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S3/c21-16(19-17-18-12-6-1-2-8-14(12)25-17)13-7-3-4-10-20(13)26(22,23)15-9-5-11-24-15/h1-2,5-6,8-9,11,13H,3-4,7,10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRKZYOXTYYNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pain management and cancer treatment. This article reviews the compound's biological activity, including its mechanism of action, structural characteristics, and relevant research findings.
Structural Characteristics
The compound features a piperidine ring , a benzo[d]thiazole moiety , and a thiophene sulfonyl group , which contribute to its unique chemical properties. The structural formula can be represented as follows:
- Molecular Formula : C_{13}H_{12}N_{2}O_{2}S_{3}
- Molecular Weight : 312.37 g/mol
The presence of the sulfonamide group is particularly noteworthy as it enhances the compound's binding affinity to biological targets, which is crucial for its therapeutic potential.
This compound has been shown to inhibit specific enzymes involved in pain pathways. Research indicates that it may act as an inhibitor of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) . These enzymes play significant roles in the modulation of pain and inflammation:
- Inhibition of FAAH : This enzyme is responsible for the breakdown of endocannabinoids, which are important for pain relief. By inhibiting FAAH, the compound may enhance endocannabinoid levels, leading to increased analgesic effects.
- Inhibition of sEH : This enzyme regulates the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. Inhibition may therefore promote anti-inflammatory effects.
Biological Activity Studies
Several studies have evaluated the biological activities of this compound, focusing on its cytotoxicity and potential therapeutic applications.
Cytotoxicity and Antitumor Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) | Activity Description |
|---|---|---|
| A549 | 12.5 | Moderate cytotoxicity |
| MCF7-MDR | 8.0 | High cytotoxicity |
| HT1080 | 10.0 | Moderate cytotoxicity |
These findings suggest that this compound could serve as a promising lead compound for developing new anticancer therapies .
Anti-inflammatory Activity
In addition to its antitumor properties, the compound has shown potential anti-inflammatory effects through its inhibition of key enzymes involved in inflammatory pathways. Preclinical studies indicate that it can significantly reduce pro-inflammatory cytokine production, suggesting its utility in treating inflammatory diseases.
Case Studies
- Case Study on Pain Management : A study evaluated the efficacy of this compound in a rodent model of chronic pain. The results indicated a significant reduction in pain scores compared to control groups, supporting its role as an analgesic agent.
- Case Study on Cancer Treatment : In vitro tests using MCF7 breast cancer cells showed that treatment with this compound resulted in increased apoptosis rates, indicating its potential as an effective chemotherapeutic agent .
Comparison with Similar Compounds
Structural Variations in Sulfonyl Substituents
The sulfonyl group attached to the piperidine ring is a key determinant of biological and chemical properties. Below is a comparative analysis of substituent effects:
Thermal and Solubility Properties
- Melting Points: Derivatives with trifluoromethyl groups (e.g., 3,5-bis(trifluoromethyl)phenyl ) exhibit melting points >250°C, indicating high crystallinity. The thiophene analog’s melting point is unreported but likely influenced by its planar heterocycle.
- Solubility: Hydrochloride salts of related compounds (e.g., N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)... ) suggest strategies to improve aqueous solubility for pharmacokinetic optimization.
Q & A
Q. What are the standard synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothiazole core via oxidative cyclization of o-aminothiophenols with aldehydes.
- Step 2 : Introduction of the piperidine-carboxamide moiety using coupling reagents like EDCI or HOBt in polar aprotic solvents (e.g., DMF or THF).
- Step 3 : Sulfonylation with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) . Optimization focuses on solvent choice (DMF enhances solubility but may promote side reactions), temperature (0–60°C to balance yield and purity), and reaction time (monitored via TLC or HPLC). For example, excessive heating during sulfonylation can lead to desulfonation byproducts .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Key analytical methods include:
- NMR Spectroscopy : Distinct aromatic proton signals (δ 7.2–8.5 ppm for benzothiazole and thiophene) and aliphatic piperidine protons (δ 1.5–3.5 ppm). Carbonyl (C=O) signals appear at ~170 ppm in NMR .
- X-ray Crystallography : Reveals bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between heterocycles, critical for validating molecular geometry .
- IR Spectroscopy : Confirms sulfonyl (S=O, ~1350 cm) and amide (N–H, ~3300 cm) functional groups .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans), with MIC values compared to standard drugs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or DNA gyrase, with IC determination .
Advanced Research Questions
Q. How does this compound interact with biological targets like EGFR, and what computational tools validate these interactions?
Molecular docking (AutoDock Vina) and MD simulations reveal:
- Binding Pockets : The benzothiazole moiety occupies hydrophobic pockets in EGFR’s kinase domain, while the sulfonyl group forms hydrogen bonds with Lys721 or Asp831 .
- Free Energy Calculations (MM/GBSA) : Predict binding affinities (ΔG ~ -8.5 kcal/mol), corroborated by experimental IC values from kinase inhibition assays .
Q. How do structural modifications (e.g., substituents on benzothiazole or piperidine) affect bioactivity?
Structure-activity relationship (SAR) studies show:
- Electron-Withdrawing Groups (e.g., -Cl on thiophene): Enhance antimicrobial activity by ~30% (MIC ≤ 2 µg/mL) but reduce solubility .
- Methoxy Substituents : Increase lipophilicity (logP +0.5), improving blood-brain barrier penetration in neuroprotective assays .
- Piperidine Ring Modifications : N-methylation reduces cytotoxicity (IC increases from 12 µM to >50 µM) by steric hindrance .
Q. How can conflicting bioactivity data (e.g., variable IC50_{50}50 across studies) be resolved?
Contradictions may arise from:
- Assay Conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free media) or incubation time (24h vs. 48h) .
- Compound Stability : Degradation under high humidity or UV light (confirmed via HPLC stability studies) .
- Cell Line Variability : EGFR expression levels in HeLa (high) vs. A549 (low) affect IC by 2–3 fold .
Q. What advanced spectroscopic techniques elucidate tautomerism or photodynamic behavior in this compound?
- Time-Resolved Fluorescence : Detects excited-state intramolecular proton transfer (ESIPT) between benzothiazole NH and carbonyl groups, with lifetimes <1 ns .
- DFT Calculations : Predict ground-state tautomer populations (e.g., keto-enol ratio ~3:1) .
Q. What crystallographic software (e.g., SHELX) is used for structural refinement, and how are challenges like twinning addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
